molecular formula C21H18ClNO2 B2432076 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 883793-23-5

1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2432076
CAS No.: 883793-23-5
M. Wt: 351.83
InChI Key: BJGGLSIMYFRCEM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone is a chemical compound characterized by the presence of a chlorophenyl group and a phenoxyanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-phenoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the final product. Post-reaction, the compound is purified using methods like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-butanone
  • 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-pentanone

Uniqueness

1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGGLSIMYFRCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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